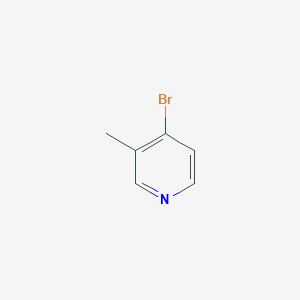
4-Bromo-3-methylpyridine
Descripción general
Descripción
4-Bromo-3-methylpyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and research studies. It is a compound that can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of bromopyridine derivatives has been explored in several studies. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine, which was then characterized by various analytical techniques . Another study reported the preparation of highly functionalized 4-bromopyridines that underwent fluoride-promoted, Pd-catalyzed cross-coupling reactions, which are relevant for the synthesis of complex molecules like antitumor antibiotics . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound related to dopamine and serotonin receptor antagonists, was described, showcasing the versatility of bromopyridine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been analyzed using X-ray crystallography and density functional theory (DFT). For example, the Schiff base compound mentioned earlier was crystallized in the monoclinic system and its molecular geometry was compared with DFT calculations, showing good agreement . Similarly, a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized, revealing hydrogen bonding interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Bromopyridine derivatives are reactive intermediates that can participate in various chemical reactions. The cross-coupling reactions mentioned in the synthesis of sterically demanding biaryls and the sequential metalation and metal-halogen exchange reactions to synthesize alkyl-substituted pyridines are examples of the chemical versatility of these compounds. The self-condensation of 4-bromopyridine to form a conjugated polymer also demonstrates the reactivity of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and the types of reactions they undergo. The presence of a bromine atom on the pyridine ring makes these compounds suitable for nucleophilic substitution reactions, as seen in the synthesis of various substituted pyridines . The crystallographic studies provide insights into the solid-state properties, such as crystal system, space group, and hydrogen bonding patterns . Vibrational spectroscopy studies, including FTIR and Raman, along with DFT calculations, offer detailed information on the vibrational modes and chemical bonding within these molecules .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
-
Neuroscience Research
-
Organic Chemistry Research
- Application : 4-Bromo-3-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Method : The process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
- Results : The resulting compounds are important in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
-
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application : 4-Bromo-3-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including hydrogenation reduction, suction filtration, concentration, reaction with acid, bromine dripping, sodium nitrite water solution dripping, pH adjustment, extraction, drying, and concentration .
- Results : The optimized synthesis of the potent inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
-
Organic Synthetic Materials
- Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application : 4-Bromo-3-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including hydrogenation reduction, suction filtration, concentration, reaction with acid, bromine dripping, sodium nitrite water solution dripping, pH adjustment, extraction, drying, and concentration .
- Results : The optimized synthesis of the potent inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUAOSJIGMDMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330259 | |
| Record name | 4-Bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylpyridine | |
CAS RN |
10168-00-0 | |
| Record name | 4-Bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



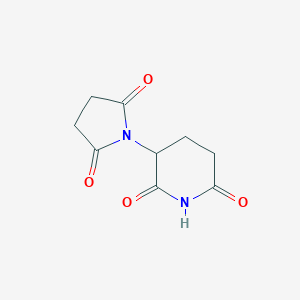
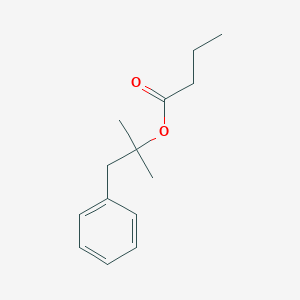
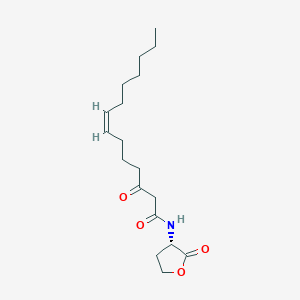
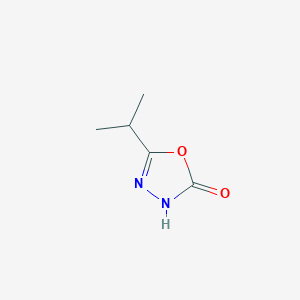
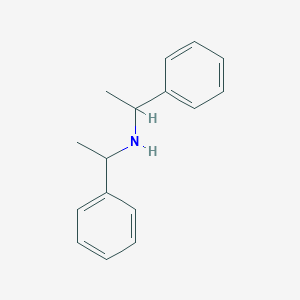
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

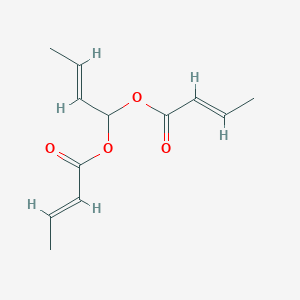
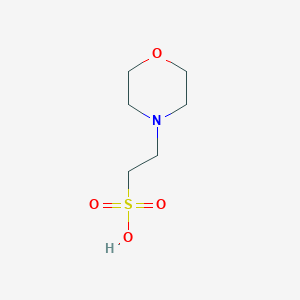
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)